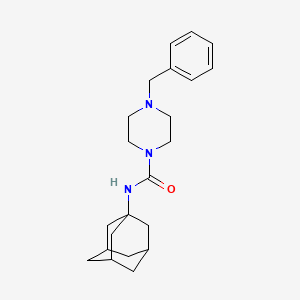
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide is a compound that features an adamantane moiety, a benzyl group, and a piperazine ring. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The incorporation of adamantane fragments in pharmaceuticals can improve the lipophilicity and stability of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide typically involves the amidation of adamantane derivatives with piperazine and benzyl groups. One common method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base . Another method involves the reduction of adamantane-substituted amides to the corresponding amines using borane-tetrahydrofuran (BH3·THF) followed by amidation .
Industrial Production Methods
Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize the use of toxic reagents. For example, the production of amantadine hydrochloride, an adamantane derivative, involves a two-step procedure starting from 1-bromoadamantane and formamide, followed by hydrolysis with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: Reduction of the amide group to the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Adamantylamines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral and neuroprotective properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. It can activate pathways involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Properties
IUPAC Name |
N-(1-adamantyl)-4-benzylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c26-21(23-22-13-18-10-19(14-22)12-20(11-18)15-22)25-8-6-24(7-9-25)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDOSRYZKHEEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














